ethyl 2-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate
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Overview
Description
Ethyl 2-({[(3-chlorophenyl)methyl]carbamoyl}methyl)-3-oxo-5H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and various functional groups such as an ester, a carbamoyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[(3-chlorophenyl)methyl]carbamoyl}methyl)-3-oxo-5H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Fusing with Pyridine Ring: The pyridazine ring is then fused with a pyridine ring through cyclization reactions.
Introduction of Functional Groups: The ester, carbamoyl, and chlorophenyl groups are introduced through various substitution and addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(3-chlorophenyl)methyl]carbamoyl}methyl)-3-oxo-5H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-({[(3-chlorophenyl)methyl]carbamoyl}methyl)-3-oxo-5H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-({[(3-chlorophenyl)methyl]carbamoyl}methyl)-3-oxo-5H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 2-({[(3-chlorophenyl)methyl]carbamoyl}methyl)-3-oxo-5H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate can be compared with other pyridazine derivatives, such as:
Pyridazine-3-carboxylic acid: Similar in structure but lacks the ester and carbamoyl groups.
3,6-Dichloropyridazine: Contains chlorine atoms on the pyridazine ring but lacks the fused pyridine ring and other functional groups.
Properties
Molecular Formula |
C19H21ClN4O4 |
---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
ethyl 2-[2-[(3-chlorophenyl)methylamino]-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C19H21ClN4O4/c1-2-28-19(27)23-7-6-16-14(11-23)9-18(26)24(22-16)12-17(25)21-10-13-4-3-5-15(20)8-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,21,25) |
InChI Key |
WQIWLWRJWATHCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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